N3-L-Lys(Boc)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Click Chemistry

N3-L-Lys(Boc)-OH is the architect's choice when synthetic precision is non-negotiable. Its unique Nα-azide and Nε-Boc orthogonal protection enables tri-orthogonal control for SPPS, ADC linker synthesis, and branched peptide architectures. Avoid costly synthesis failures—simple substitution with isomers (Boc-L-Lys(N3)-OH) or D-enantiomers destroys reactivity and stereochemistry. Procure with confidence: ≥99% HPLC purity ensures minimal side reactions and maximum conjugation efficiency. This is the definitive building block for bioorthogonal click chemistry and site-specific bioconjugation.

Molecular Formula C11H20N4O4
Molecular Weight 272.30 g/mol
Cat. No. B2979280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-L-Lys(Boc)-OH
Molecular FormulaC11H20N4O4
Molecular Weight272.30 g/mol
Structural Identifiers
InChIInChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)13-7-5-4-6-8(9(16)17)14-15-12/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m0/s1
InChIKeyKROYNWSGVIHIMN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N3-L-Lys(Boc)-OH: An Orthogonally Protected Lysine Derivative for Bioorthogonal Click Chemistry and Precision Peptide Synthesis


N3-L-Lys(Boc)-OH (Nα-Azido-Nε-Boc-L-Lysine, CAS: 333366-32-8) is a non-proteinogenic amino acid derivative characterized by an azide (N₃) group at the α-position and a tert-butyloxycarbonyl (Boc) protecting group on the ε-amine . This orthogonal protection strategy, combined with the azide's bioorthogonal reactivity, is central to its application in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of complex molecular architectures such as antibody-drug conjugates (ADCs) and peptide nucleic acids (PNAs) . Its precise stereochemical definition (L-lysine) is a critical, non-negotiable parameter for generating biologically active molecules with defined 3D structures .

Why N3-L-Lys(Boc)-OH Cannot Be Replaced by Common Analogs in Precision Molecular Design


In a class of azido-lysine derivatives, simple substitution is a high-risk strategy that frequently leads to synthesis failure, loss of stereochemical integrity, or the formation of undesired byproducts. The precise location of the azide (Nα) and Boc (Nε) groups on the L-lysine scaffold in N3-L-Lys(Boc)-OH is its primary differentiator, establishing a unique orthogonal protection profile . Swapping this for an isomer like Boc-L-Lys(N₃)-OH (CAS 846549-33-5) inverts the available reactive handles, compromising the designed synthetic route . Likewise, using an enantiomeric D-lysine form will drastically alter the resulting peptide or conjugate's conformation, bioactivity, and stability, as biological systems are inherently chiral [1]. The choice of protecting group further dictates compatibility with either Boc/Bzl or Fmoc/tBu SPPS strategies, meaning an Fmoc analog is a non-starter in a Boc/Bzl protocol [2].

Quantitative and Comparator-Based Evidence for Selecting N3-L-Lys(Boc)-OH Over Analogs


Orthogonal Protection: Nα-Azido vs. Nε-Azido Isomer Reactivity

N3-L-Lys(Boc)-OH features an α-azide and an ε-Boc-protected amine. In contrast, its isomer, Boc-L-Lys(N₃)-OH (CAS 846549-33-5), features an α-Boc-protected amine and an ε-azide . This positional inversion dictates the compound's role in a synthetic sequence. The α-azide in N3-L-Lys(Boc)-OH provides a C-terminal-like functional group for coupling or direct click conjugation, while the ε-Boc-protected amine remains inert and is available for later deprotection and chain elongation or branching . For the isomer, the ε-azide is the reactive handle for side-chain modification, leaving the α-amine (after Boc removal) as the primary site for peptide backbone extension. This functional difference means the two isomers are not interchangeable and are used to achieve fundamentally different molecular architectures.

Solid-Phase Peptide Synthesis Orthogonal Protection Click Chemistry

Stereochemical Integrity: L-Lysine vs. D-Lysine Derivatives

The target compound, N3-L-Lys(Boc)-OH, is the L-enantiomer (S-configuration) of lysine . Its enantiomer, N3-D-Lys(Boc)-OH (CAS 1178899-92-7), is the D-form . Chirality is a critical determinant of biological activity and 3D structure. Substituting one enantiomer for another in a peptide or protein sequence can lead to complete loss of target binding, altered folding, and different susceptibility to proteolytic degradation [1].

Chiral Purity Enantiomer Separation Biological Activity

Azide Stability Under SPPS Conditions: A Prerequisite for Successful Synthesis

A key performance attribute of azido-lysine derivatives is the stability of the azide group under the repetitive deprotection and coupling cycles of SPPS. While direct head-to-head data for N3-L-Lys(Boc)-OH is not readily available, class-level evidence indicates that the azide (N₃) group on lysine derivatives is stable to the standard reagents used in SPPS, including trifluoroacetic acid (TFA) for Boc-deprotection and piperidine for Fmoc-deprotection [1]. This stability is a prerequisite for its use as a building block, ensuring the reactive handle remains intact for subsequent click chemistry or Staudinger reduction steps .

Solid-Phase Peptide Synthesis Chemical Stability Side-Chain Protection

Purity and Physical Specification: A Baseline for Reproducibility

Reproducibility in chemical synthesis and downstream biological assays demands high-purity starting materials. The specifications for N3-L-Lys(Boc)-OH, such as a reported purity of ≥99% (HPLC) from some suppliers and a defined melting point (59-64 °C) and optical rotation ([α]D20 = -42 to -46° in DMF) , provide a measurable benchmark for quality. While these are vendor specifications and not comparative data against an alternative product, they are essential for procurement to ensure the material meets the required standards for reliable experimental outcomes.

Quality Control Reproducibility Peptide Synthesis

Optimized Applications and Procurement Scenarios for N3-L-Lys(Boc)-OH


Scenario 1: Synthesizing Peptides with C-Terminal Click Handles Using Boc/Bzl SPPS

This compound is the building block of choice when a Boc/Bzl SPPS strategy is mandated, for example, when synthesizing long or aggregation-prone sequences . The Nα-azide serves as an inert, C-terminal-like handle for final-stage bioconjugation to an alkyne-bearing fluorophore, drug, or surface via CuAAC or SPAAC click chemistry . The ε-Boc group remains stable through the TFA-mediated deprotection cycles, ensuring the peptide's side chain remains protected until a final, global deprotection step, resulting in a pure, site-specifically modified peptide.

Scenario 2: Constructing Complex Branched or Cyclic Peptides via Orthogonal Protection

The orthogonal protection pattern of N3-L-Lys(Boc)-OH (Nα-azide, Nε-Boc) is uniquely suited for constructing complex, branched, or cyclic peptide architectures . The Boc-protected ε-amine can be selectively deprotected and used to build a peptide branch, while the α-azide is simultaneously available for a cyclization reaction (e.g., with a peptide containing an alkyne) or conjugation to another molecule. This tri-orthogonal strategy—acid-labile (Boc), base-stable (N₃), and click-reactive (N₃)—provides a level of synthetic control that simpler lysine analogs cannot offer.

Scenario 3: Incorporating Bioorthogonal Reactivity into Peptide Nucleic Acid (PNA) Monomers

For research into modified peptide nucleic acids (PNAs), N3-L-Lys(Boc)-OH can be used as a submonomeric building block to introduce a positively charged, chiral lysine-like moiety into the PNA backbone. This is in contrast to standard, achiral aminoethylglycine backbones . The azide group on the L-lysine scaffold provides a site for post-synthetic conjugation of functional payloads (e.g., cell-penetrating peptides, fluorophores) to the PNA oligomer via click chemistry. The use of the L-enantiomer ensures the PNA will adopt the correct helical conformation for high-affinity binding to complementary DNA or RNA.

Scenario 4: Synthesizing Homogeneous Antibody-Drug Conjugate (ADC) Linkers

In the development of next-generation antibody-drug conjugates (ADCs), N3-L-Lys(Boc)-OH is a critical building block for synthesizing bifunctional linkers that enable site-specific conjugation . The ε-Boc-protected amine can be coupled to a cleavable or non-cleavable linker-payload construct, while the α-azide remains available for strain-promoted azide-alkyne cycloaddition (SPAAC) to an engineered antibody containing a strained alkyne (e.g., DBCO or BCN) . This approach yields ADCs with a precisely defined drug-to-antibody ratio (DAR), improving homogeneity and potentially enhancing therapeutic index compared to stochastic conjugation methods.

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